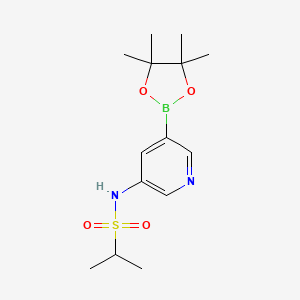![molecular formula C14H20BrNO B1375748 6-bromo-N-[(4-methylphenyl)methyl]hexanamide CAS No. 1407521-90-7](/img/structure/B1375748.png)
6-bromo-N-[(4-methylphenyl)methyl]hexanamide
Overview
Description
6-bromo-N-[(4-methylphenyl)methyl]hexanamide is a chemical compound with the CAS Number: 1407521-90-7 . It has a molecular weight of 298.22 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 6-bromo-N-(4-methylbenzyl)hexanamide . The InChI code for this compound is 1S/C14H20BrNO/c1-12-6-8-13(9-7-12)11-16-14(17)5-3-2-4-10-15/h6-9H,2-5,10-11H2,1H3,(H,16,17) .Physical And Chemical Properties Analysis
The compound has a melting point range of 84 - 86 degrees Celsius .Scientific Research Applications
Synthesis and Characterization in Polymer Research
6-bromo-N-[(4-methylphenyl)methyl]hexanamide has been utilized in the synthesis and characterization of novel monomers and polymers. For instance, Percec et al. (1994) described the synthesis of monomers like 6-bromo-1-(4-hydroxy-4'-biphenylyl)-2-(4-hydroxyphenyl)hexane, which are significant in the development of hyperbranched polymers with applications in thermotropic dendrimers (Percec, Chu, & Kawasumi, 1994).
Novel Catalysts and Reagents in Organic Synthesis
The compound has also been part of the synthesis of novel reagents and catalysts in organic chemistry. Khazaei et al. (2014) synthesized a novel N-bromo sulfonamide reagent with broad applications in catalyzing pseudo five-component condensation reactions, showcasing the versatility of brominated compounds in synthesis (Khazaei, Abbasi, & Moosavi‐Zare, 2014).
X-ray Diffraction and Spectroscopic Studies
In addition to its use in synthesis, 6-bromo-N-[(4-methylphenyl)methyl]hexanamide has been a subject in X-ray diffraction and spectroscopic studies. Alaşalvar et al. (2016) conducted detailed investigations into the molecular and crystal structure of similar bromo-methyl compounds, providing insights into their stereochemistry and potential applications in the design of complex nitrogen-containing heterocycles (Alaşalvar et al., 2016).
Application in Drug Synthesis and Biological Studies
The synthesis of drug intermediates and investigation of biological activities have also been significant applications. For example, the synthesis of novel 2-azabicyclo hexanols, which can be crucial intermediates in pharmaceutical chemistry, has been reported using brominated compounds (Krow et al., 2001). Additionally, Dong et al. (2022) explored the antioxidant and anticancer activities of bromophenol derivatives, indicating the potential biomedical applications of such brominated compounds (Dong et al., 2022).
Safety And Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with this compound are H302, H312, H315, H319, H332, and H335 . The precautionary statements are P260, P262, P270, P280, P305 + P351 + P338, and P402 + P404 .
properties
IUPAC Name |
6-bromo-N-[(4-methylphenyl)methyl]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO/c1-12-6-8-13(9-7-12)11-16-14(17)5-3-2-4-10-15/h6-9H,2-5,10-11H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJZREVFLSEFSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-N-[(4-methylphenyl)methyl]hexanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



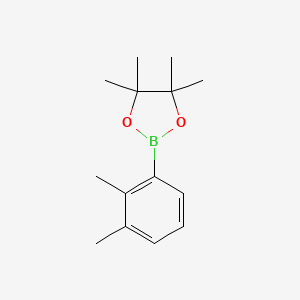
![Racemic-(1S,3S,4R)-2-Benzyl 1-Tert-Butyl 3-Ethyl 2-Azaspiro[Bicyclo[2.2.1]Heptane-7,4-Piperidine]-1,2,3-Tricarboxylate](/img/structure/B1375669.png)
![tert-Butyl 2-(iodomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1375670.png)
![tert-Butyl (3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate](/img/structure/B1375672.png)
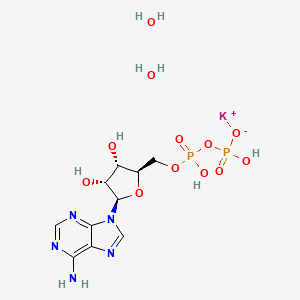
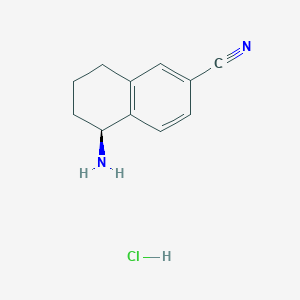
![tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1375679.png)
![5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B1375680.png)
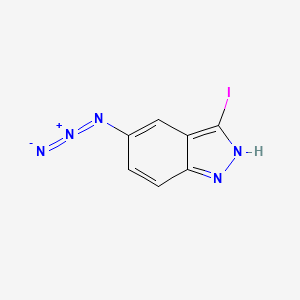
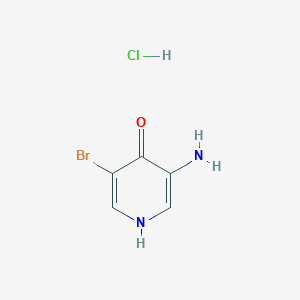
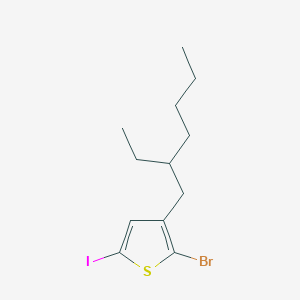
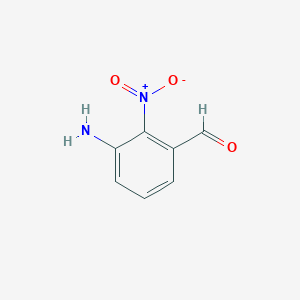
![tert-Butyl 5-((trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1375687.png)
